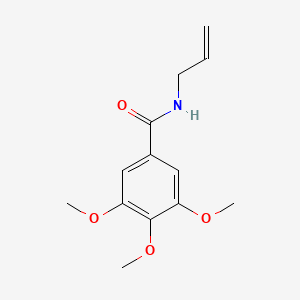

3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide

Description

3,4,5-Trimethoxy-N-(prop-2-en-1-yl)benzamide (CAS: 5918-60-5) is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl core linked to an allylamine (prop-2-en-1-yl) group via an amide bond. Its molecular formula is C₁₃H₁₇NO₄ (MW: 251.28 g/mol), and it is characterized by moderate lipophilicity due to the methoxy and allyl substituents .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h5,7-8H,1,6H2,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSGJIWEOZXOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364550 | |

| Record name | ST50185346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5918-60-5 | |

| Record name | ST50185346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and prop-2-en-1-amine.

Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with prop-2-en-1-amine to form the desired amide product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxy-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.

Major Products:

Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

Reduction: Formation of 3,4,5-trimethoxy-N-(prop-2-en-1-yl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmacophore: The trimethoxyphenyl group is a versatile pharmacophore in medicinal chemistry, contributing to the bioactivity of various compounds.

Biology:

Enzyme Inhibition: Compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90).

Antimicrobial Activity: Exhibits potential antimicrobial properties against bacteria and fungi.

Medicine:

Anticancer Agents: The trimethoxyphenyl group is present in several anticancer agents that inhibit cell proliferation by targeting tubulin.

Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry:

Material Science: Used in the development of new materials with specific properties.

Analytical Chemistry: Employed as a standard or reference compound in analytical techniques.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide is primarily attributed to the trimethoxyphenyl group. This group interacts with various molecular targets, including:

Tubulin: Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Heat Shock Protein 90 (Hsp90): Inhibits Hsp90, disrupting protein folding and stability in cancer cells.

Thioredoxin Reductase (TrxR): Inhibits TrxR, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The 3,4,5-trimethoxybenzamide scaffold is common among analogues, but substituents at the N-position define their diversity:

Key Observations :

- Lipophilicity : The allyl-substituted target compound is less polar than analogues with hydrazinyl or thiazolyl groups but more lipophilic than those with aromatic N-substituents (e.g., 3-methylphenyl) .

- Bioactivity Potential: Bulkier substituents (e.g., thiazolyl hydrazinyl in Compound 11a) enhance protein binding via H-bonding and π-π stacking, whereas the allyl group may favor membrane permeability .

Physicochemical Properties

Melting Points and Solubility:

- Hydrazinyl Analogues : Higher melting points (195–214°C) correlate with extended hydrogen-bonding networks .

- Aromatic Substituted Analogues : 3-Methylphenyl derivatives (e.g., CAS 6673-21-8) show intermediate melting points (~180–200°C) due to planar aromatic stacking .

Antiproliferative and Cytotoxic Effects:

- Schiff Base–TMB Hybrids () : Demonstrated IC₅₀ values in the µM range against cancer cell lines via β-tubulin inhibition .

- Thiazolyl Hydrazinyl Analogues (): Enhanced cytotoxicity due to halogen (Br, NO₂) substituents, which stabilize ligand-target interactions .

P-Glycoprotein (P-gp) Inhibition:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.